molecular formula C11H12BrN B3068014 Naphthalen-1-ylmethanamine;hydrobromide CAS No. 217309-83-6

Naphthalen-1-ylmethanamine;hydrobromide

Cat. No.: B3068014
CAS No.: 217309-83-6
M. Wt: 238.12 g/mol
InChI Key: PCMACBQOVLUODT-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethanamine;hydrobromide is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a naphthalene ring system attached to a methanamine group, with a hydrobromide salt form. This compound is used in various fields, including organic synthesis, pharmaceuticals, and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-ylmethanamine;hydrobromide typically involves the reaction of naphthalene with formaldehyde and ammonia, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: The compound can be reduced to form naphthalen-1-ylmethanol.

    Substitution: It can participate in substitution reactions where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Naphthalen-1-ylmethanol.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-1-ylmethanamine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to produce dyes, pigments, and other complex molecules.

    Biology: Investigated for its potential antimicrobial and cytotoxic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting microbial infections.

    Industry: Utilized in the production of materials with enhanced photoluminescence properties, such as light-emitting diodes (LEDs).

Comparison with Similar Compounds

    1-Naphthylmethylamine: Similar structure but without the hydrobromide salt form.

    N-Methyl-1-naphthalenemethylamine: Contains a methyl group attached to the methanamine group.

    2-(2-Naphthyl)ethylamine: Similar naphthalene ring system but with an ethylamine group.

Uniqueness: Naphthalen-1-ylmethanamine;hydrobromide is unique due to its hydrobromide salt form, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability.

Properties

IUPAC Name

naphthalen-1-ylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.BrH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMACBQOVLUODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Naphthalen-1-ylmethanamine;hydrobromide
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